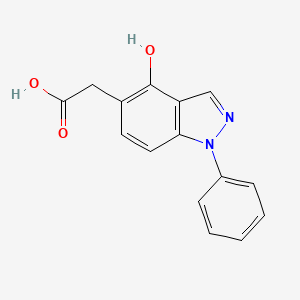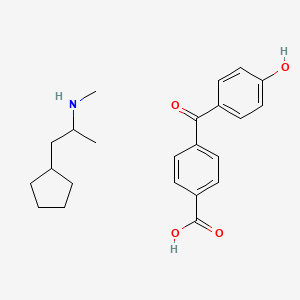
Cyclopentamine hydroxybenzoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentamine hibenzate is a chemical compound with the molecular formula C23H31NO4 and a molar mass of 385.49654 g/mol . It is a sympathomimetic alkylamine, classified as a vasoconstrictor. Cyclopentamine hibenzate is known for its ability to release catecholamine neurotransmitters such as norepinephrine, epinephrine, and dopamine. This compound has been used in various research and experimental applications.
Preparation Methods
The synthesis of cyclopentamine hibenzate involves the reaction of cyclopentamine with hibenzic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of solvents such as chloroform and methanol, with the reaction being carried out at specific temperatures and pressures to optimize yield and purity.
Chemical Reactions Analysis
Cyclopentamine hibenzate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclopentamine hibenzate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is used to study the effects of sympathomimetic amines on biological systems, particularly in relation to neurotransmitter release and receptor interactions.
Medicine: Although not used therapeutically, it serves as a reference compound in pharmacological studies to understand the effects of similar vasoconstrictors and sympathomimetic agents.
Industry: It is used in the development of new chemical processes and the synthesis of related compounds for various industrial applications .
Mechanism of Action
Cyclopentamine hibenzate exerts its effects by acting as a releasing agent for catecholamine neurotransmitters. It stimulates the release of norepinephrine, epinephrine, and dopamine from nerve terminals, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in vasoconstriction and other sympathomimetic effects. The molecular targets and pathways involved include adrenergic receptors and the associated signaling pathways .
Comparison with Similar Compounds
Cyclopentamine hibenzate can be compared with other similar compounds, such as:
Cyclopentamine: A sympathomimetic alkylamine with similar vasoconstrictive properties.
Propylhexedrine: Another sympathomimetic amine used as a nasal decongestant.
Methamphetamine: A potent central nervous system stimulant with structural similarities to cyclopentamine.
Cypenamine: A compound with a similar structure but different pharmacological properties.
Cyclopentamine hibenzate is unique due to its specific combination of cyclopentamine and hibenzic acid, which imparts distinct chemical and pharmacological properties .
Properties
CAS No. |
74332-44-8 |
|---|---|
Molecular Formula |
C23H29NO4 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-cyclopentyl-N-methylpropan-2-amine;4-(4-hydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C14H10O4.C9H19N/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18;1-8(10-2)7-9-5-3-4-6-9/h1-8,15H,(H,17,18);8-10H,3-7H2,1-2H3 |
InChI Key |
FEDUGFMOJYMTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCC1)NC.C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)
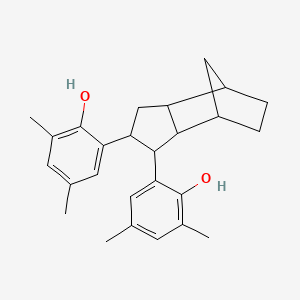
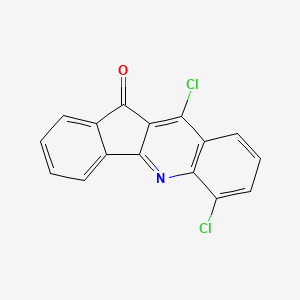
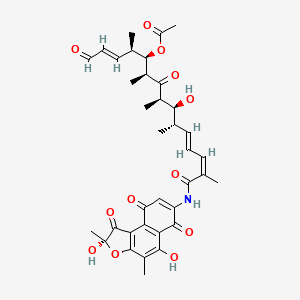
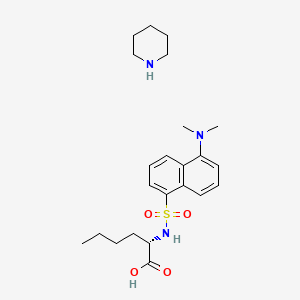
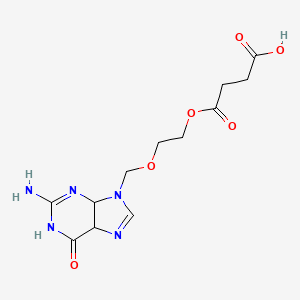
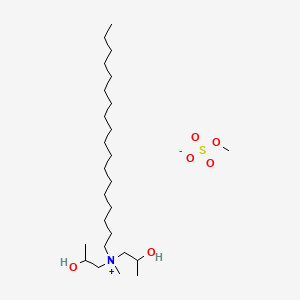
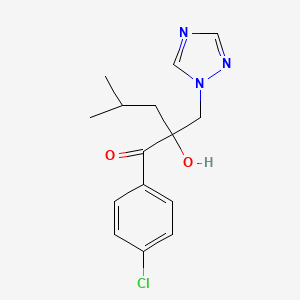
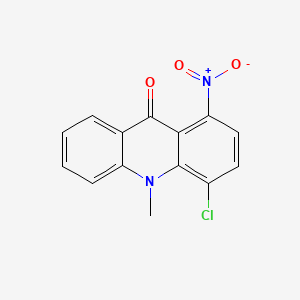
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)
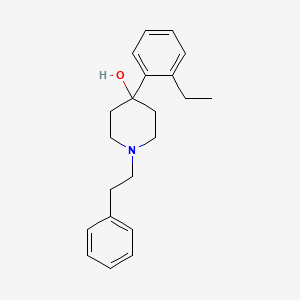
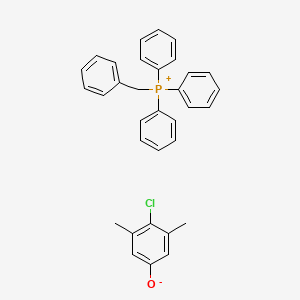
![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)
